molecular formula C11H9NO6 B1363961 Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate CAS No. 57446-03-4

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Cat. No. B1363961
CAS RN: 57446-03-4
M. Wt: 251.19 g/mol
InChI Key: JTDMQZOIDZHUJC-UHFFFAOYSA-N
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Description

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, also known as MNPD, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile compound used in a variety of experiments, such as in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and as a catalyst in chemical reactions. MNPD has a wide range of advantages and limitations for use in laboratory experiments, and has a number of potential future directions for further research.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate and related compounds are explored for their potential as inhibitors of glycolic acid oxidase, with some derivatives showing significant inhibitory activity (H. W. Williams et al., 1983).
  • Studies on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate have led to the production of various pyridine and piperidine derivatives, demonstrating the compound's utility in synthesizing complex organic molecules (C. N. O'callaghan et al., 1999).

Materials Science and Photocatalysis

  • In the field of materials science, the synthesis of novel polymers incorporating nitrophenyl derivatives showcases the potential for creating materials with unique optical and electronic properties. For example, copolymers of nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate exhibit photoinduced birefringence, suggesting applications in reversible optical storage (X. Meng et al., 1996).
  • Research on the chemotaxis and biodegradation of nitrophenol derivatives by specific microorganisms highlights the environmental relevance of these compounds, particularly in bioremediation strategies for detoxifying pesticide-contaminated environments (B. Bhushan et al., 2000).

Environmental Studies and Pollution Analysis

  • The study of dioxin impurities in Japanese agrochemical formulations has revealed the presence of nitrophenyl ethers in historic pesticide mixtures, underscoring the importance of understanding the environmental impact and persistence of such compounds (S. Masunaga et al., 2001).

properties

IUPAC Name

methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12(16)17/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDMQZOIDZHUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383573
Record name methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

CAS RN

57446-03-4
Record name methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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